molecular formula C24H27NO3S B4297859 N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE

Cat. No.: B4297859
M. Wt: 409.5 g/mol
InChI Key: ZHJXTUNNRUYZQI-UHFFFAOYSA-N
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Description

N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE is a synthetic organic compound characterized by the presence of an adamantyl group, a phenylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantylmethylamine with 4-(phenylsulfonyl)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The benzamide moiety can be reduced to form amines or other derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction of the benzamide moiety can produce primary or secondary amines.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenylsulfonyl group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)benzamide: Lacks the phenylsulfonyl group, which may reduce its potential for specific interactions with biological targets.

    4-(phenylsulfonyl)benzamide: Lacks the adamantyl group, which may affect its lipophilicity and membrane permeability.

    N-(1-adamantylmethyl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, which may alter its chemical reactivity and biological activity.

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-(BENZENESULFONYL)BENZAMIDE is unique due to the combination of the adamantyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. The adamantyl group enhances lipophilicity and membrane permeability, while the phenylsulfonyl group provides opportunities for specific interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-(benzenesulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3S/c26-23(25-16-24-13-17-10-18(14-24)12-19(11-17)15-24)20-6-8-22(9-7-20)29(27,28)21-4-2-1-3-5-21/h1-9,17-19H,10-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJXTUNNRUYZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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